4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile
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Overview
Description
4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile is an organic compound with the molecular formula C15H13FN2 It is characterized by the presence of a fluorophenyl group attached to a benzonitrile moiety via an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzylamine and 4-cyanobenzaldehyde.
Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. For instance, in medicinal chemistry, it may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(4-chlorophenyl)methyl]amino}methyl)benzonitrile
- 4-({[(4-bromophenyl)methyl]amino}methyl)benzonitrile
- 4-({[(4-methylphenyl)methyl]amino}methyl)benzonitrile
Uniqueness
4-({[(4-fluorophenyl)methyl]amino}methyl)benzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound in drug design and other scientific research applications.
Properties
CAS No. |
797769-58-5 |
---|---|
Molecular Formula |
C15H13FN2 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
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